Problem: Generic chloropyrimidines exhibit variable reactivity in Suzuki couplings. Solution: 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 13012-26-5) provides a defined 4-Cl/6-OMe/2-NMe2 substitution pattern that ensures consistent Pd-catalyzed diversification. • 4-Cl leaving group enables rapid synthesis of 4-aryl-6-methoxy-N,N-dimethylpyrimidin-2-amines • logP ~1.2 & Lipinski compliance support fragment-based drug discovery • Solid physical form (mp 59-62°C) facilitates accurate automated dispensing • ≥95% purity; store at 2-8°C dry; ready for immediate global shipment.
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
CAS No.13012-26-5
Cat. No.B077607
⚠ Attention: For research use only. Not for human or veterinary use.
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine (CAS 13012-26-5) is a pyrimidine derivative featuring a chloro substituent at the 4-position, a methoxy group at the 6-position, and an N,N-dimethylamino group at the 2-position . Its molecular formula is C₇H₁₀ClN₃O, with a molecular weight of 187.63 g/mol [1]. The compound is typically supplied as a solid with a melting point of 59–62 °C and a purity specification of ≥95% . Computed physicochemical parameters include a logP of 1.20–2.10, a polar surface area (PSA) of 38.25 Ų, and compliance with Lipinski's Rule of Five [2].
Solid form
Ambient-stable solid supports automated weighing and room-temperature handling
4-Chloro handle
Preferred halogen for Suzuki–Miyaura cross-coupling chemistry
Although numerous pyrimidine building blocks are commercially available, the specific substitution pattern of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine imparts distinct physicochemical and reactivity profiles that preclude simple substitution with in-class analogs. The combination of a 4‑chloro leaving group, a 6‑methoxy electron‑donating moiety, and an N,N‑dimethylamino group creates a unique electronic environment that modulates nucleophilic aromatic substitution rates and cross‑coupling efficiencies [1]. As demonstrated in Suzuki–Miyaura reactions, chloropyrimidines offer a distinct reactivity advantage over iodo‑, bromo‑, or fluoro‑pyrimidines, and the presence of additional substituents further tunes reaction outcomes [2]. Moreover, the compound's solid‑state properties (e.g., melting point 59–62 °C) and lipophilicity (logP ~1.2) differ markedly from closely related pyrimidines, directly impacting handling, formulation, and partitioning in synthetic workflows. These quantitative differences underscore why procurement decisions must be compound‑specific rather than class‑based.
Chlorine-to-bromine/iodine swap may reduce Suzuki coupling reactivity; chloro-pyrimidines show distinct class-level preference.
Removal of 6-methoxy or 2-dimethylamino substituents alters electronic environment, shifting cross-coupling efficiency and reaction selectivity.
Analog melting points and logP values differ markedly, potentially impacting solid dispensing, solubility in organic phases, and chromatographic behavior.
[1] Jafar, N.N.A., et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. IOSR Journal of Pharmacy, 2014, 4(1). View Source
[2] Schomaker, J.M., Delia, T.J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. J. Org. Chem., 2001, 66(21), 7125-7128. View Source
4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Head-to-Head vs. Analogs
Melting Point vs. 4-Chloro-6-methoxypyrimidine
The melting point of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is 59–62 °C, as reported by Sigma‑Aldrich . In contrast, the structurally simpler analog 4‑chloro‑6‑methoxypyrimidine (CAS 26452-81-3), which lacks the N,N‑dimethylamino group, exhibits a melting point of 30–35 °C . This represents an approximate 27–32 °C increase, directly attributable to the additional dimethylamino substituent.
Melting pointHead-to-head
Target: 59–62 °C
4-Cl-6-MeO-pyrimidine: 30–35 °C
Higher melting point supports ambient storage and handling.
Standard melting point determination; solid form as supplied by vendors
Why This Matters
A higher melting point reduces the risk of phase changes during ambient storage and handling, simplifying logistics for laboratories without cold‑chain capabilities.
The computed logP of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine is 1.2046 (Chemscene) to 2.0976 (Chembase) [1]. For the comparator N,N‑dimethylpyrimidin‑2‑amine (CAS 5621-02-3), which lacks the 4‑chloro and 6‑methoxy groups, the logP is 0.5426 . This corresponds to a ≥2.2‑fold increase in lipophilicity for the target compound.
LipophilicityHead-to-head
Target: logP 1.2–2.1
N,N-dimethylpyrimidin-2-amine: logP 0.54
Higher lipophilicity may favor organic-phase partitioning and alter chromatographic retention.
Higher logP favors partitioning into organic solvents, which can enhance extraction efficiency and influence chromatographic retention times in preparative HPLC.
Chloropyrimidine Advantage in Suzuki–Miyaura Coupling
Schomaker and Delia demonstrated that in palladium‑catalyzed Suzuki–Miyaura couplings of halogenated pyrimidines, chloropyrimidine substrates are preferable over iodo‑, bromo‑, or fluoropyrimidine counterparts [1]. While the study did not quantify yields for the exact target compound, it establishes a class‑level advantage for the 4‑chloro motif present in 4‑chloro‑6‑methoxy‑N,N‑dimethylpyrimidin‑2‑amine.
Suzuki coupling reactivityClass-level
Chloropyrimidines preferred over iodo-, bromo-, fluoropyrimidines in Pd(PPh₃)₄-catalyzed Suzuki reactions.
Class-level reactivity preference may reduce synthetic route optimization effort.
Not directly quantified for the exact target compound.
For chemists designing synthetic routes, the documented preference for chloropyrimidines reduces trial‑and‑error optimization and supports the choice of this compound as a Suzuki coupling partner.
[1] Schomaker, J.M., Delia, T.J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. J. Org. Chem., 2001, 66(21), 7125-7128. View Source
Suzuki Precursor for Antifungal Derivatives
Jafar et al. employed 4‑chloro‑6‑methoxy‑N,N‑dimethylpyrimidin‑2‑amine as a precursor in Suzuki cross‑coupling reactions to generate a series of pyrimidine derivatives [1]. The resulting compounds were screened for antimicrobial activity, and certain derivatives (e.g., compound 2) showed an effect ratio of 1.32 against Aspergillus niger at 200 μM [2]. Although the parent compound itself was not the active agent, its role as a key synthetic intermediate is quantitatively demonstrated.
Synthetic precursor utilityClass-level
Derived compound 2: effect ratio 1.32 vs. A. niger at 200 µM.
Used as a Suzuki coupling precursor; derived compound 2 shows effect ratio 1.32 vs. A. niger at 200 μM
Comparator Or Baseline
Other pyrimidine precursors (not directly compared)
Quantified Difference
N/A (activity pertains to derivatives)
Conditions
Antifungal assay against Aspergillus niger; Suzuki coupling with arylboronic acids
Why This Matters
Procurement of this compound enables access to a validated synthetic pathway toward antifungal pyrimidine derivatives, reducing synthetic development time.
[1] Jafar, N.N.A., et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. IOSR Journal of Pharmacy, 2014, 4(1). View Source
[2] Jafar, N.N.A., et al. The Antifungal Effect of some 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives Containing a Heterocyclic Compound on the Important types of Fungi. Journal of Young Pharmacists, 2017, 9(4), 463-467. View Source
Purity and Storage Specifications
Commercial suppliers specify a purity of ≥95% for 4‑chloro‑6‑methoxy‑N,N‑dimethylpyrimidin‑2‑amine . Recommended storage is sealed in a dry environment at 2–8 °C . While many pyrimidine building blocks are offered at similar purity, the combination of a defined melting point (59–62 °C) and a purity specification provides a reproducible baseline for experimental reproducibility and quality control.
Purity & storageSpecification review
≥95% purity; store 2–8 °C, dry, sealed.
Defined purity and storage conditions support batch-to-batch reproducibility.
Standard building-block specification.
Purity specificationStorage stabilityProcurement
Evidence Dimension
Commercial purity and storage
Target Compound Data
≥95% purity; store at 2–8 °C
Comparator Or Baseline
Typical building block purity (≥95%)
Quantified Difference
N/A (common industry standard)
Conditions
Vendor QC specifications
Why This Matters
A clear purity specification and defined storage conditions ensure batch‑to‑batch consistency, reducing variability in downstream applications.
Purity specificationStorage stabilityProcurement
4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Optimal Use Cases
Suzuki–Miyaura Cross-Coupling for Pyrimidine Libraries
Given the class‑level preference for chloropyrimidines in Suzuki couplings [1] and the documented use of this compound as a precursor for aryl‑substituted pyrimidines [2], it is particularly well‑suited for medicinal chemistry programs requiring rapid diversification of the pyrimidine core. The 4‑chloro group serves as a reactive handle for palladium‑catalyzed cross‑coupling with arylboronic acids, enabling the synthesis of 4‑aryl‑6‑methoxy‑N,N‑dimethylpyrimidin‑2‑amine derivatives.
Antifungal Lead Generation
Researchers targeting fungal pathogens may leverage the compound as a starting material to generate derivatives with demonstrated activity against Aspergillus species. Jafar et al. reported that certain derivatives exhibit effect ratios of 0.98–1.32 against A. terreus and A. niger at 200 μM [3]. While the parent compound is not the active agent, the synthetic route provides a validated entry point for antifungal lead optimization.
Fragment Selection in FBDD
The compound's moderate lipophilicity (logP ~1.2–2.1) and compliance with Lipinski's Rule of Five [4] make it a viable fragment for FBDD campaigns. Its higher logP relative to simpler dimethylaminopyrimidines (logP 0.54) may be advantageous when targeting hydrophobic binding pockets or when improved organic‑phase extraction is desired during purification.
Solid-Phase Synthesis and Automated Chemistry
The solid physical form and relatively high melting point (59–62 °C) facilitate accurate weighing and dispensing in automated synthesis platforms. The compound's stability under recommended storage (2–8 °C, dry) ensures consistent performance over extended periods, a critical requirement for high‑throughput experimentation.
Application
Selection Property
Validation Focus
Suzuki–Miyaura diversification
4-chloro cross-coupling handle
Confirm coupling efficiency with arylboronic acids
Antifungal derivative screening
Documented synthetic route to derivatives with reported antifungal activity
Verify derivative activity and selectivity in antifungal assays
Fragment-based drug discovery (FBDD)
Physicochemical profile (moderate lipophilicity, Rule of 5 compliance)
Validate binding affinity and fragment elaboration potential
Automated synthesis and high-throughput experimentation
Ambient-stable solid form for precise dispensing
Confirm stability and reactivity under automated conditions
[1] Schomaker, J.M., Delia, T.J. Arylation of halogenated pyrimidines via a Suzuki coupling reaction. J. Org. Chem., 2001, 66(21), 7125-7128. View Source
[2] Jafar, N.N.A., et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. IOSR Journal of Pharmacy, 2014, 4(1). View Source
[3] Jafar, N.N.A., et al. The Antifungal Effect of some 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives Containing a Heterocyclic Compound on the Important types of Fungi. Journal of Young Pharmacists, 2017, 9(4), 463-467. View Source
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